2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

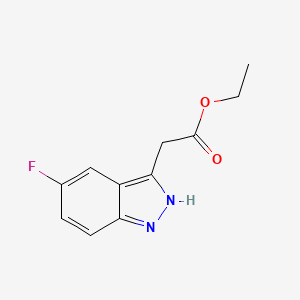

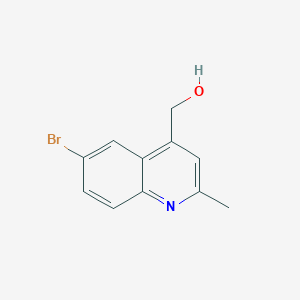

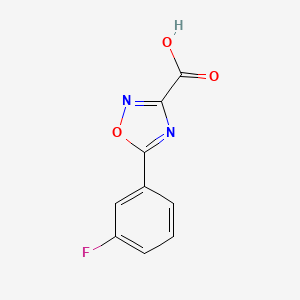

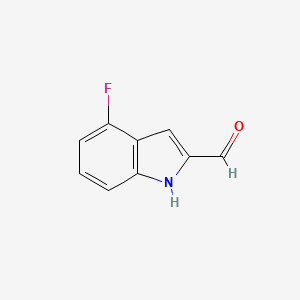

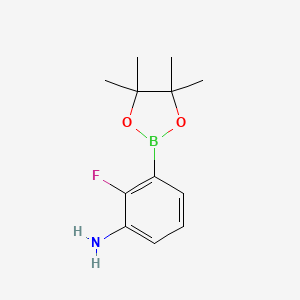

“2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is a derivative of boric acid and is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

The compound is an important boric acid derivative and is obtained by a two-step substitution reaction .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 294.13 and its InChI Code is 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 .Aplicaciones Científicas De Investigación

Boron Neutron Capture Therapy (BNCT)

Application: This compound is utilized in BNCT, a binary cancer treatment method that targets tumors at the cellular level . The boron-containing compound accumulates in cancer cells and is irradiated with neutrons, leading to the emission of alpha particles that destroy the tumor.

Drug Transport Polymers

Application: The compound’s boronic acid derivative is used in the development of feedback control drug transport polymers. These polymers are designed to deliver drugs in a controlled manner, particularly in cancer treatment .

Suzuki Coupling Reactions

Application: As an important nucleophile, this compound is involved in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Fluorine-Containing Pharmaceuticals

Application: The fluorine atom’s strong electronegativity enhances the compound’s affinity to carbon, making it valuable in the synthesis of fluorine-containing drugs. These drugs are known for their high biological activity and stability .

Local Anesthetics

Application: Derivatives of this compound are explored for their potential use as amide local anesthetics in clinical cancer surgery. They may contribute to cancer treatment due to their pharmacological effects .

Crystallographic Studies

Application: The compound is used in crystallographic studies to understand its structure and properties. Single crystal X-ray diffraction and Density Functional Theory (DFT) are applied to analyze its molecular structure .

FLAP Regulators

Application: It serves as a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators. FLAP is significant in the central nervous system for regulating the activation of the 5-lipoxygenase enzyme .

Conjugated Copolymers

Application: This compound is a precursor in the synthesis of intermediates for generating conjugated copolymers, which have applications in electronics and materials science .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .

Mode of Action

It is known that boronic esters, such as this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds .

Biochemical Pathways

Boronic esters are commonly used in suzuki-miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .

Result of Action

It is known that the compound can be used as an intermediate in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, the compound is typically stored at room temperature in an inert atmosphere . This suggests that exposure to oxygen or other reactive substances could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPICYMRVGSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)